(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group and a trifluoromethyl group on a phenyl ring. This compound is classified under amino acid derivatives and is recognized for its significance in various fields, including medicinal chemistry and organic synthesis .
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves several key steps:
The synthesis may employ modern techniques such as flow microreactor systems, which enhance reaction efficiency and reduce waste compared to traditional batch methods. These systems allow for better control over reaction conditions, leading to higher yields of the desired product .
The molecular structure of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid features:
Key structural data includes:
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid can participate in various chemical reactions typical for amino acids and derivatives:
These reactions are facilitated by the unique functional groups present within the molecule, allowing for diverse synthetic applications .
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's stability and bioavailability, making it effective in influencing various biochemical pathways.
In medicinal chemistry, this compound has been studied for its potential therapeutic effects, particularly in modulating enzyme activity or serving as a precursor for drug development .
Relevant data indicates that the compound's unique properties contribute significantly to its utility in chemical synthesis and biological applications .
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is utilized across various scientific domains:
Its unique structural features make it an important compound in both academic research and industrial applications .
Achieving high enantiomeric excess (ee) in the target compound requires precise stereocontrol. Two dominant strategies exist: chiral auxiliary-mediated synthesis and asymmetric catalytic hydrogenation.
In the chiral auxiliary approach, (R)- or (S)-4-phenyl-2-oxazolidinone is condensed with 3-(3-(trifluoromethyl)phenyl)propanoic acid. Subsequent diastereoselective amination using electrophilic amination reagents (e.g., di-tert-butyl azodicarboxylate) yields the (S)-configured product with >98% de. Hydrolysis liberates the enantiomerically pure amino acid, which is then Boc-protected [1] [9]. Alternative routes employ enzymatic resolution of racemic precursors using immobilized lipases (e.g., Candida antarctica Lipase B) in organic/aqueous biphasic systems, achieving 99% ee for the (S)-enantiomer but with a 50% maximum yield [9].
Asymmetric hydrogenation of enamide precursors offers higher atom economy. Substrates like methyl (Z)-3-(3-(trifluoromethyl)phenyl)-3-((tert-butoxycarbonyl)amino)prop-2-enoate undergo hydrogenation using chiral Rh(I) complexes (e.g., DuPhos or BINAP ligands) at 50–100 psi H₂. This method achieves >99% ee and 95% yield under optimized conditions [6] [9].
Table 1: Stereoselective Synthesis Methods Comparison
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (R)-4-Phenyl-2-oxazolidinone | >98 | 85 | Multi-step, auxiliary removal |
Enzymatic Resolution | Candida antarctica Lipase B | 99 | 50 | Max 50% yield |
Asymmetric Hydrogenation | Rh-(R,R)-Me-DuPhos | >99 | 95 | Sensitive to enamide geometry |
Direct catalytic asymmetric amination enables streamlined access to the chiral β-amino acid core. Mannich-type reactions between 3-(trifluoromethyl)benzaldehyde and tert-butyl acetoacetate employ Cu(II)-bisoxazoline or organocatalysts (e.g., L-proline derivatives). This yields β-amino carbonyl intermediates with 90–95% ee, which undergo chemoselective reduction (NaBH₄/CeCl₃) and oxidation to the propanoic acid [6].
Photoredox Ni-catalyzed coupling represents a breakthrough for C–N bond formation. tert-Butoxycarbonyl-protected carbamates couple with 3-(trifluoromethyl)phenyl-substituted alkyl bromides under blue LED irradiation using a Ni(II)-carbazolide/bisphosphine catalyst system. This method proceeds at ambient temperature, achieving 92% yield and 94% ee, providing direct access to Boc-protected precursors [1].
Key challenges include suppressing racemization during decarboxylation steps and minimizing β-elimination side products. Optimized protocols use low temperatures (−40°C) and aprotic polar solvents (DMF, DMPU) to preserve stereointegrity [6] [9].
The Boc group’s orthogonal stability is critical for chemoselective synthesis. Protection of the β-amino acid intermediate is achieved using di-tert-butyl dicarbonate (Boc₂O) under diverse conditions:
Deprotection employs acidolysis with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min) or HCl in dioxane (4 M, 2 h). Scavengers (anisole, thioanisole) trap the tert-butyl cation to prevent alkylation side reactions. For acid-sensitive substrates, TMSI in CH₂Cl₂ (−78°C→RT) provides a non-acidic alternative, cleaving Boc via silyl ester intermediates [3] [9].
The Boc group exhibits stability toward:
Solvent polarity profoundly impacts reaction kinetics and enantioselectivity. Linear Solvation Energy Relationships (LSER) modeling for asymmetric amination reveals:
ln(k) = −12.1 + 3.1β + 4.2π*
where β = solvent H-bond acceptance ability, π* = dipolarity/polarizability. This predicts rate acceleration in polar, H-bond-accepting solvents like DMF, DMSO, and NMP [4].
Table 2: Solvent Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature | Yield (%) | ee (%) | Alternative (Green) |
---|---|---|---|---|---|
Asymmetric Amination | DMPU | −40°C | 92 | 95 | Cyclopentyl methyl ether |
Boc Protection | H₂O/THF (1:1) | 0°C→RT | 95 | N/A | Solvent-free |
Enamide Hydrogenation | MeOH | 50°C, 80 psi | 95 | >99 | Ethanol/CO₂ (sc) |
Deprotection | CH₂Cl₂/TFA (1:1) | RT | 98 | N/A | 2-MeTHF/TFA |
Critical parameters:
Microwave-assisted synthesis (100°C, 20 min) accelerates Boc protection in solvent-free systems, achieving 98% conversion versus 12 h conventionally [10].
Implementing green principles enhances sustainability without compromising efficiency:
Catalysis Innovations:
Solvent Substitution:
Waste Metrics:
Energy Efficiency: Microwave-assisted deprotection (TFA/CH₂Cl₂) cuts reaction time by 80%, lowering the energy intensity by 60% versus conventional heating [10].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: